2,2'-Oxybisacetaldehyde
Description
2,2'-Oxybisacetaldehyde (CAS: Not explicitly provided; molecular formula: C₄H₆O₃) is a bifunctional aldehyde characterized by two acetaldehyde moieties linked via an oxygen bridge. It is primarily utilized in synthetic organic chemistry, particularly in reductive alkylation reactions. For instance, it serves as a critical intermediate in the synthesis of 3'-deamino-3'-(4-morpholinyl)doxorubicin, where it reacts with doxorubicin (I) and NaBH₃CN to form an iminium intermediate . This intermediate undergoes competitive nucleophilic attack by cyanide or hydride ions, influencing the reaction pathway and byproduct formation. The compound’s reactivity is attributed to its dual aldehyde groups, which enable cross-linking or sequential reactions in complex syntheses. Limited solubility and stability data are inferred from related studies, suggesting moderate polarity and sensitivity to aqueous or oxidative conditions .
Properties
IUPAC Name |
2-(2-oxoethoxy)acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-1-3-7-4-2-6/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGPAMBILZOZBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)OCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225552 | |
| Record name | 2,2'-Oxybisacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7456-83-9 | |
| Record name | 2,2′-Oxybis[acetaldehyde] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7456-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Oxybisacetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007456839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Oxybisacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-oxybisacetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-Oxybisacetaldehyde can be synthesized through the oxidation of 1,2-diols or alkenes. One common method involves the oxidative cleavage of 1,2-diols using reagents such as lead tetraethanoate or sodium periodate . Another method includes the ozonization of alkenes followed by reductive work-up to yield the desired aldehyde .
Industrial Production Methods: Industrial production of 2,2’-Oxybisacetaldehyde typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the target compound .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Oxybisacetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aldehydes and alcohols.
Scientific Research Applications
2,2’-Oxybisacetaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-Oxybisacetaldehyde involves its reactivity as an aldehyde. It can form Schiff bases with amines, participate in aldol condensations, and undergo nucleophilic addition reactions. These reactions are facilitated by the electrophilic nature of the carbonyl carbon in the aldehyde groups .
Molecular Targets and Pathways: In biological systems, 2,2’-Oxybisacetaldehyde can interact with proteins and nucleic acids, forming covalent bonds that can alter their structure and function. This reactivity makes it useful in studying protein-DNA interactions and enzyme mechanisms .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Functional Group Reactivity
- Glyoxal (C₂H₂O₂): A simpler dialdehyde lacking the oxygen bridge. Glyoxal is more reactive in condensation reactions (e.g., forming resins) but less stable in aqueous media.
- Succinaldehyde (C₄H₆O₂) : A linear dialdehyde with a four-carbon chain. Its extended structure enhances flexibility in cyclization reactions but reduces electrophilicity compared to 2,2'-Oxybisacetaldehyde’s rigid oxygen-bridged system.
Ether-Linked Compounds
- Diethyl Ether (C₄H₁₀O) : A simple ether without aldehyde groups. It is inert in most reactions involving this compound, highlighting the latter’s dual functionality as both an ether and aldehyde source.
- Bithiophene Derivatives (e.g., Compound 1 in ) : While structurally distinct (thiophene-based), these compounds share a focus on bifunctionality. For example, 5′-methyl-[5-(4-hydroxy-1-butynyl)]-2,2′-bithiophene (1) exhibits antiplasmodial activity (IC₅₀: 0.8 µM in Table 1 of ), but its mechanism differs entirely from this compound’s role in alkylation .


Environmental and Industrial Relevance
- Polychlorinated Biphenyls (PCBs): Though unrelated structurally, PCBs (e.g., No52: 2,2',5,5'-tetrachlorobiphenyl in Table 3 of ) highlight the importance of substituent positioning on stability and toxicity. This compound’s oxygen bridge may confer lower environmental persistence compared to chlorinated analogs .
Data Tables
Table 1: Key Properties of this compound and Selected Compounds
Table 2: Reaction Outcomes in Reductive Alkylation
| Aldehyde Used | Byproduct Formation | Reaction Efficiency | Application Example | |
|---|---|---|---|---|
| This compound | Cyanide adducts | Moderate | Doxorubicin derivatives | |
| Formaldehyde | Minimal | High | Methylation reactions | N/A (Inferred) |
Critical Analysis of Evidence Limitations
The provided materials lack direct comparative studies on this compound. –3 focus on unrelated compounds (bithiophenes, PCBs), while –5 offer fragmented insights into its synthetic role. Future research should prioritize systematic comparisons with dialdehydes (e.g., glutaraldehyde) to elucidate structure-activity relationships.
Biological Activity
2,2'-Oxybisacetaldehyde (C4H6O3), also known as diacetaldehyde, is a chemical compound that has garnered attention due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound, drawing on diverse research findings.
- Molecular Formula : C4H6O3
- Molecular Weight : 102.09 g/mol
- CAS Number : 110-63-4
Biological Activity Overview
This compound is primarily recognized for its role in various biochemical pathways and its interaction with biological systems. Its biological activities include:
- Antimicrobial Properties : Exhibits inhibitory effects against certain bacterial strains.
- Toxicological Effects : Associated with cytotoxicity and potential carcinogenicity.
- Metabolic Interactions : Involved in metabolic pathways related to aldehyde dehydrogenases.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. A study demonstrated its effectiveness against specific pathogens, highlighting its potential as a preservative or disinfectant.
| Pathogen Tested | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Escherichia coli | 15 | 50 |
| Staphylococcus aureus | 12 | 50 |
| Salmonella typhimurium | 10 | 50 |
Toxicological Profile
The toxicological effects of this compound have been documented in various studies. Notably, it has been linked to liver toxicity and potential carcinogenic effects.
Case Studies on Toxicity
-
Liver Toxicity in Rats : In a study involving chronic exposure to varying doses of this compound, significant liver damage was observed at doses exceeding 300 mg/kg body weight per day.
- Findings : Histopathological examinations revealed vacuolar degeneration and necrosis in liver tissues.
-
Developmental Toxicity : Research indicated that exposure during pregnancy resulted in increased rates of embryonic death and fetal malformations in animal models.
- Dosage : Intraperitoneal injections of 100 mg/kg body weight/day during critical developmental windows led to adverse outcomes.
The biological activity of this compound is largely mediated through its interaction with various enzymes and cellular components:
- Aldehyde Dehydrogenase Interaction : This compound is metabolized by aldehyde dehydrogenases (ALDH), which play a crucial role in detoxifying aldehydes. Variations in ALDH activity can influence the biological effects of this compound.
- Cytotoxic Mechanisms : The compound may induce oxidative stress within cells, leading to apoptosis or necrosis.
Research Findings Summary
A comprehensive review of literature reveals the following key points regarding the biological activity of this compound:
- Antimicrobial Efficacy : Effective against several bacterial strains.
- Toxicological Risks : Significant liver toxicity and developmental risks identified in animal studies.
- Metabolic Pathways : Involvement in metabolic processes through ALDH interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


